2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-7-8(6-13)12-5-3-4-10-9(12)11-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKXKPCJLKZDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=CC=NC2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520365 | |
| Record name | 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89021-15-8 | |
| Record name | 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile and enolizable C–H activated acidic compounds in the presence of sodium carbonate. This reaction is carried out at room temperature and results in the formation of imidazo[1,2-a]pyrimidine-based pyran analogs .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of 2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde is its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics in response to rising antibiotic resistance .
Anti-Tuberculosis Properties
The compound has also been investigated for its anti-tuberculosis (TB) activity. Derivatives of imidazo[1,2-a]pyrimidines have demonstrated potent effects against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 1 μM against various TB strains . This suggests that this compound could lead to the development of effective anti-TB drugs.
Anti-Inflammatory Applications
Research has indicated that imidazo[1,2-a]pyrimidine derivatives may possess anti-inflammatory properties. A study highlighted their ability to modulate leukocyte function and reduce inflammation in animal models . This positions this compound as a potential candidate for treating inflammatory diseases.
GABA Agonists
Another application of this compound lies in its potential role as a GABA receptor agonist. Research has shown that certain derivatives can selectively activate GABA receptors, which are crucial for neurotransmission and have implications in treating anxiety and seizure disorders .
Calcium Channel Blockers
Imidazo[1,2-a]pyrimidines are also being explored as calcium channel blockers. These compounds could be beneficial in managing cardiovascular diseases by regulating calcium influx in cardiac and smooth muscle cells .
Material Science
In addition to its biological applications, this compound is being studied for its properties in material science. Its unique structure allows for potential use in developing organic semiconductors or photonic devices due to its electronic properties .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclocondensation reactions and subsequent modifications to introduce the ethyl group at the 2-position . The ability to modify this compound further enhances its versatility in drug design.
Case Study 1: Antimicrobial Efficacy
A study conducted on novel hydrazone derivatives derived from imidazo[1,2-a]pyrimidines demonstrated significant antibacterial activity against multiple bacterial strains. The synthesized compounds were tested using agar well diffusion methods, showing promising results compared to standard antibiotics .
Case Study 2: Anti-Tuberculosis Screening
In another investigation focused on anti-TB properties, several imidazo[1,2-a]pyridine derivatives were screened against drug-resistant strains of M. tuberculosis. The results indicated that specific substitutions on the imidazo ring significantly enhanced potency, suggesting a pathway for designing more effective TB treatments .
Mechanism of Action
The mechanism of action of 2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key analogs of 2-ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde and their properties:
Key Observations:
Substituent Effects on Corrosion Inhibition: The phenyl derivative exhibits strong corrosion inhibition (88% efficiency at 5 mM) due to adsorption via nitrogen/oxygen atoms and π-electrons interacting with the metal surface . The ethyl analog, with a smaller and less electron-rich substituent, may show reduced adsorption capacity compared to phenyl or biphenyl groups. Polarization studies indicate mixed-type inhibition (affecting both anodic and cathodic reactions), suggesting that electron-donating groups enhance performance .
Biological Activity :
- Biphenyl and fluorophenyl derivatives (e.g., 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde) demonstrate antitumor activity, likely due to enhanced lipophilicity and target binding . The ethyl group, being less bulky, may improve solubility but reduce target affinity compared to aromatic substituents.
Synthetic Versatility :
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, fluorine) exhibit higher melting points (e.g., 219–221°C for 2-(4-fluorophenyl) analogs) due to increased intermolecular forces . Ethyl-substituted compounds likely have lower melting points owing to reduced polarity.
- Solubility : Bulky aromatic substituents (e.g., biphenyl) enhance lipid solubility but reduce aqueous solubility. Ethyl groups may strike a balance, improving bioavailability in drug design .
Theoretical and Computational Insights
- DFT Studies : For the phenyl analog, quantum chemical calculations (B3LYP/6-31+G(d,p)) correlate high inhibition efficiency with frontier molecular orbital interactions. The HOMO (highest occupied molecular orbital) localizes on the imidazo-pyrimidine ring and aldehyde group, facilitating adsorption . Ethyl substituents may lower HOMO energy, reducing reactivity.
- Molecular Dynamics : Simulations show that phenyl derivatives adsorb flat onto α-Fe2O3 surfaces in HCl, maximizing contact. Smaller substituents like ethyl may adopt less optimal orientations .
Biological Activity
2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthetic routes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₉H₈N₄O
Molecular Weight: 176.19 g/mol
IUPAC Name: this compound
The compound features an imidazo-pyrimidine framework, which is known for its diverse biological activities. The presence of the aldehyde functional group is significant for its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.025 - 0.054 | Mtb H37Rv |
| Related Compound A | ≤1 | Mtb H37Rv |
| Related Compound B | ≤0.006 | MDR Mtb Strains |
The minimum inhibitory concentrations (MICs) of these compounds suggest strong potential as antitubercular agents, particularly in drug-resistant strains.
Anticancer Properties
In addition to antimicrobial activity, imidazo[1,2-a]pyrimidines have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction: Compounds can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: They may interfere with the normal cell cycle progression.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell growth by binding to their active sites.
- Receptor Modulation: It can interact with cellular receptors, altering signaling pathways that regulate cell survival and proliferation.
Study on Antitubercular Activity
In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, it was found that compounds closely related to this compound exhibited significant activity against drug-susceptible and multidrug-resistant strains of Mtb. The most promising candidates displayed MIC values ranging from 0.025 to 0.054 μg/mL against the H37Rv strain .
Safety and Pharmacokinetics
Another study assessed the safety and pharmacokinetic profiles of these compounds in animal models. The results indicated that several derivatives were well-tolerated at therapeutic doses, suggesting a favorable safety margin for further development .
Q & A
Q. What are the standard synthetic routes for 2-Ethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors like 2-aminopyrimidine derivatives with ethyl-containing reagents under basic conditions. For example, potassium carbonate in ethanol or dimethoxyethane at elevated temperatures promotes cyclization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. dimethoxyethane), temperature (60–80°C), and stoichiometry of reagents. Reaction monitoring via TLC or HPLC ensures intermediate formation, while recrystallization or column chromatography improves purity .
Q. What characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and carbaldehyde functionality (e.g., aldehyde proton at ~10 ppm).
- HPLC/MS : Validates molecular weight (e.g., MW 175.18 g/mol) and purity (>95%).
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous imidazo[1,2-a]pyrimidine derivatives .
- FT-IR : Identifies key functional groups (C=O stretch at ~1700 cm) .
Q. What initial biological activities have been reported for structurally similar imidazo[1,2-a]pyrimidine derivatives?
- Methodological Answer : Analogous compounds exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:
- Antimicrobial : Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate shows broad-spectrum activity against Gram-positive bacteria via membrane disruption .
- Anticancer : Substituted derivatives inhibit kinase pathways (e.g., EGFR) in vitro, validated through MTT assays .
Advanced Research Questions
Q. How can electrochemical methods and adsorption isotherms be applied to study its corrosion inhibition mechanisms?
- Methodological Answer :
- Polarization Studies : Measure corrosion current density () and potential () in acidic media (e.g., 1 M HCl) to classify inhibition as anodic, cathodic, or mixed-type .
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance () to assess inhibitor efficiency .
- Adsorption Isotherms : Langmuir or Temkin models determine adsorption thermodynamics. For example, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde follows Langmuir adsorption () with values indicating physisorption/chemisorption .
Q. What strategies resolve discrepancies between experimental corrosion inhibition efficiency and theoretical predictions?
- Methodological Answer :
- Multi-Scale Modeling : Combine Density Functional Theory (DFT) (e.g., B3LYP/6-31+G(d,p)) with Molecular Dynamics (MD) to simulate adsorption on Fe(110) surfaces. Adjust solvation models (e.g., implicit vs. explicit) to better match experimental inhibition % .
- Surface Analysis : Use SEM/EDS or AFM to detect inhibitor film uniformity, addressing cases where localized corrosion reduces predicted efficiency .
Q. How do computational methods like DFT and molecular dynamics simulations elucidate its interaction with metal surfaces?
- Methodological Answer :
- DFT Calculations : Quantify electronic parameters (e.g., , ) to predict electron donation/acceptance. For 2-phenyl derivatives, values (-5.2 eV) correlate with strong Fe(110) adsorption .
- MD Simulations : Simulate adsorption configurations in explicit HCl solvent. Oxygen and nitrogen atoms in the carbaldehyde group show preferential binding to Fe atoms, aligning with experimental inhibition trends .
Q. What structural modifications enhance bioactivity while maintaining stability under physiological conditions?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 6-position to enhance electrophilicity and target binding. Ethyl groups at the 2-position improve lipophilicity for membrane penetration .
- Prodrug Design : Mask the aldehyde group as an acetal to enhance stability in vivo, with enzymatic cleavage restoring activity .
Q. How do substituent variations impact electronic properties and reactivity in aqueous environments?
- Methodological Answer :
- Hammett Analysis : Correlate substituent values with reaction rates in hydrolysis or nucleophilic addition. For example, electron-donating groups (e.g., -OCH) reduce aldehyde reactivity, delaying degradation .
- pH-Dependent Studies : Use UV-Vis spectroscopy to track aldehyde protonation states (pKa ~4–5), which influence solubility and metal-binding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
